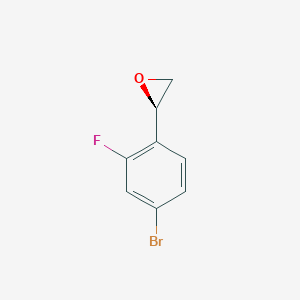
1-(2-Isocyanatoethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isocyanatoethyl)-3-methylbenzene is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. This compound is of significant interest in various industrial and scientific applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanate, followed by hydrolysis to yield the desired isocyanate compound. Another method includes the reaction of 3-methylbenzyl alcohol with phosgene in the presence of a base, leading to the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 3-methylbenzylamine with carbon dioxide and a dehydrating agent, which results in the formation of the isocyanate group without the use of phosgene .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
1-(2-Isocyanatoethyl)-3-methylbenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .
Comparación Con Compuestos Similares
Isocyanatoethyl Methacrylate: Similar to 1-(2-Isocyanatoethyl)-3-methylbenzene, this compound contains an isocyanate group and is used in the production of polymers and coatings.
Phenyl Isocyanate: Another isocyanate compound used in the synthesis of polyurethanes and other materials.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability and properties of the methyl-substituted benzene ring. This combination allows for the formation of specialized polymers and materials with tailored properties .
Propiedades
Número CAS |
933674-73-8 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-(2-isocyanatoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |
Clave InChI |
MLBLGIVXEJZSRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)




![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)

